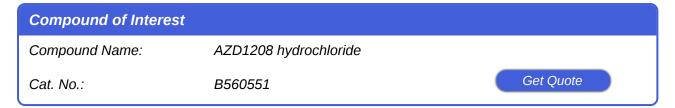


AZD1208 Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1208 is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor that has demonstrated significant anti-proliferative effects in various preclinical cancer models, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][2] As a small molecule inhibitor, AZD1208 acts as an ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are key serine/threonine kinases involved in cell proliferation, survival, and apoptosis.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental findings related to **AZD1208 hydrochloride**.

Chemical Properties and Structure

AZD1208 hydrochloride is the salt form of AZD1208, a benzylidene-1,3-thiazolidine-2,4-dione derivative.[1] Its chemical structure and properties are summarized below.



Property	Value	Source
Chemical Name	(5Z)-5-[[2-[(3R)-3- aminopiperidin-1-yl]-[1,1'- biphenyl]-3-yl]methylene]-1,3- thiazolidine-2,4-dione hydrochloride	[3][4]
Molecular Formula	C21H22CIN3O2S	[4]
Molecular Weight	415.94 g/mol	[4]
CAS Number	1621866-96-3	[4][5]
Appearance	Light yellow to yellow solid powder	[5][6]

Solubility

Solvent	Solubility	Source
DMSO	≥18.95 mg/mL	[7]
50 mg/mL (131.76 mM) - requires ultrasound	[8]	
75 mg/mL (197.63 mM)	[9]	
83.3 mg/mL (200.27 mM) - requires ultrasound and warming	[10]	
Water	Insoluble	[9]
Ethanol	Insoluble	[9]
1:4 DMSO:PBS (pH 7.2)	~0.2 mg/mL	[3]

Storage and Stability

AZD1208 hydrochloride powder is stable for at least 3 years when stored at -20°C.[6][9] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[8] It is recommended to



aliquot stock solutions to avoid repeated freeze-thaw cycles.[9][10]

Mechanism of Action and Signaling Pathways

AZD1208 is an ATP-competitive inhibitor of all three Pim kinase isoforms.[1] Pim kinases are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway, and are frequently upregulated in various cancers.[1][11] By inhibiting Pim kinases, AZD1208 disrupts key signaling cascades that promote cell proliferation and survival.

Inhibitory Activity

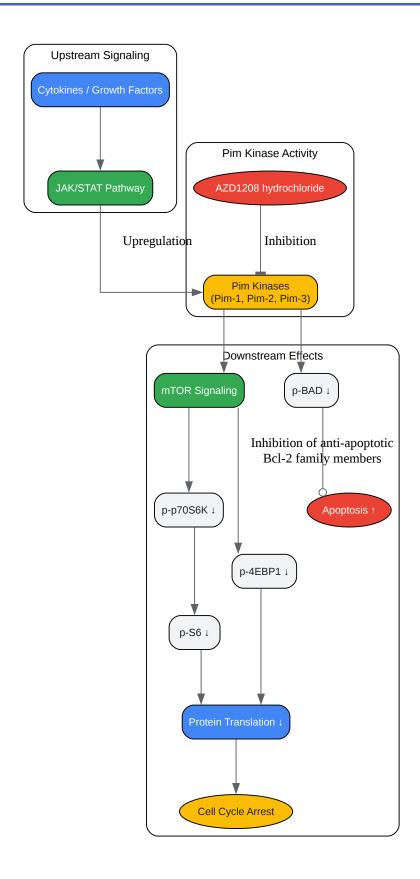
The inhibitory activity of AZD1208 against the Pim kinase isoforms has been well-characterized.

Assay	Pim-1	Pim-2	Pim-3	Source
Ki (nM)	0.10	1.92	0.40	[1]
Enzyme IC50 (nM) at Km [ATP]	0.4	5.0	1.9	[1][12]
Enzyme IC50 (nM) at 5 mM [ATP]	2.6	164	17	[1]

Downstream Signaling Effects

Inhibition of Pim kinases by AZD1208 leads to the modulation of several downstream signaling pathways, most notably the mTOR signaling pathway. This results in a dose-dependent reduction in the phosphorylation of key proteins involved in protein translation and cell cycle control.[1][13]





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Caption: AZD1208 inhibits Pim kinases, leading to downregulation of the mTOR pathway and subsequent cell cycle arrest and apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key assays used to characterize the activity of AZD1208.

Pim Kinase Inhibition Assay (Enzymatic)

This protocol outlines a typical in vitro kinase assay to determine the IC50 values of AZD1208 against Pim kinases.



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Caption: Workflow for a typical in vitro Pim kinase inhibition assay.

Methodology:

- Reagent Preparation: Prepare assay buffer (e.g., HEPES-based buffer with MgCl2, DTT, and BSA), ATP solution at the desired concentration (e.g., Km or 5 mM), a suitable substrate (e.g., a peptide substrate for Pim kinases), and the respective Pim kinase enzyme.
- Compound Preparation: Prepare a serial dilution of AZD1208 hydrochloride in DMSO.
- Assay Plate Setup: Dispense the diluted AZD1208 and controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition) into a 96- or 384-well plate.



- Enzyme Addition: Add the Pim kinase enzyme to each well and briefly incubate.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.
- Signal Detection: Detect the amount of phosphorylated substrate using a suitable method, such as fluorescence resonance energy transfer (FRET) or luminescence.
- Data Analysis: Calculate the percentage of inhibition for each AZD1208 concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
 [6]

Cell Proliferation Assay (AML Cell Lines)

This protocol describes a method to assess the anti-proliferative effects of AZD1208 on acute myeloid leukemia (AML) cell lines.

Methodology:

- Cell Culture: Culture AML cell lines (e.g., MOLM-16, KG-1a) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% L-glutamine) at 37°C in a humidified 5% CO2 incubator.[1][10]
- Cell Plating: Plate the cells at a density of approximately 20,000 cells per well in a 96-well plate and allow them to adhere or stabilize overnight.[10]
- Compound Treatment: Treat the cells with a serial dilution of AZD1208 hydrochloride or vehicle control (DMSO) for 72 hours.[10]
- Viability Measurement: After the incubation period, add a cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 4 hours at 37°C.[10]
- Fluorescence Reading: Measure the fluorescence using a plate reader.



 Data Analysis: Calculate the growth inhibition at each dose relative to the vehicle-treated cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[10]

Western Blot Analysis for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of downstream target proteins of the Pim kinase pathway.

Methodology:

- Cell Treatment and Lysis: Treat AML cells with varying concentrations of AZD1208 for a specified time (e.g., 3 hours).[1] Prepare cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.[1]
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-4EBP1, 4EBP1, p-p70S6K, p70S6K).
- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Preclinical Efficacy

AZD1208 has demonstrated anti-tumor activity in various preclinical models.

In Vitro: AZD1208 inhibits the growth of several AML cell lines, with GI50 values often below
1 μM in sensitive lines.[1] This sensitivity often correlates with high Pim-1 expression and



STAT5 activation.[1] In sensitive cell lines like MOLM-16, AZD1208 induces cell cycle arrest and apoptosis, which is accompanied by a dose-dependent reduction in the phosphorylation of BAD, 4EBP1, and p70S6K.[1][9]

- In Vivo: In xenograft models using AML cell lines such as MOLM-16 and KG-1a, orally administered AZD1208 inhibits tumor growth in a dose-proportional manner.[1][9]
- Primary Cells: AZD1208 potently inhibits colony growth and the phosphorylation of Pim signaling substrates in primary AML cells from bone marrow aspirates.[1]

Conclusion

AZD1208 hydrochloride is a well-characterized, potent pan-Pim kinase inhibitor with a clear mechanism of action involving the disruption of the mTOR signaling pathway. Its chemical properties and biological activities have been extensively documented, providing a solid foundation for its use as a research tool to investigate the role of Pim kinases in cancer and other diseases. The preclinical data, particularly in AML models, highlight the therapeutic potential of targeting Pim kinases. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in **AZD1208 hydrochloride**.

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